Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-
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Overview
Description
Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-, is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to participate in numerous cross-coupling reactions .
Mode of Action
The compound is likely to participate in the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which is a type of cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .
Pharmacokinetics
It’s worth noting that the compound has a molecular weight of 15196 g/mol , which could influence its absorption and distribution in the body.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various organic compounds.
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other chemicals. For instance, the compound has a melting point of 204-206 °C , which suggests that it is stable at room temperature but may decompose at higher temperatures.
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of Boronic Acid, B-[2-[(4-methylphenyl)methoxy]phenyl]- are not well-documented. Boronic acids are known to interact with various biomolecules. For instance, they have an intrinsic affinity for carbohydrates, which makes them good fluorescence sensors
Cellular Effects
The cellular effects of Boronic Acid, B-[2-[(4-methylphenyl)methoxy]phenyl]- are not well-studied. Boronic acids are known to have various effects on cells. For example, they can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Boronic Acid, B-[2-[(4-methylphenyl)methoxy]phenyl]- is not well-understood. Boronic acids are known to exert their effects at the molecular level through various mechanisms. For instance, they can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids are known to be relatively stable and readily prepared, making them useful in various laboratory applications .
Metabolic Pathways
Boronic acids are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-, typically involves the reaction of an aryl halide with a boron-containing reagent. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is typically carried out at elevated temperatures.
Industrial Production Methods
Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-, undergoes various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: The boron atom in boronic acids can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Boronic esters and boronic anhydrides.
Reduction: Boranes.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-, has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-, is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its methoxy and methyl substituents influence its electronic properties, making it particularly useful in certain synthetic applications.
Properties
IUPAC Name |
[2-[(4-methylphenyl)methoxy]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(16)17/h2-9,16-17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUDZABXDDGGLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC=C(C=C2)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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